

Application Notes and Protocols: SHIP2 Knockout Mouse Model for Diabetes Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Introduction

The SH2-containing inositol 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the insulin signaling pathway.[1][2] By hydrolyzing phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2), SHIP2 attenuates downstream signaling cascades, thereby modulating glucose homeostasis.[3][4] Elevated expression or activity of SHIP2 has been associated with insulin resistance, a hallmark of type 2 diabetes.[1][5] Consequently, the SHIP2 knockout mouse model has emerged as an invaluable tool for investigating the pathophysiology of diabetes and for the preclinical evaluation of novel therapeutic agents targeting insulin resistance.[2][6]

These application notes provide a comprehensive overview of the SHIP2 knockout mouse model, including its metabolic phenotype, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Metabolic Phenotype of SHIP2 Knockout Mice

Targeted disruption of the SHIP2 gene in mice leads to a significant enhancement of insulin sensitivity.[2] While some studies on global SHIP2 knockout mice reported neonatal lethality, surviving mice and tissue-specific knockout models have consistently demonstrated improved glucose metabolism.[4][7]

Key Phenotypic Characteristics:

- **Increased Insulin Sensitivity:** SHIP2 knockout mice exhibit heightened sensitivity to insulin, as evidenced by improved glucose clearance during insulin tolerance tests.[\[2\]](#)[\[8\]](#)
- **Improved Glucose Tolerance:** These mice display enhanced glucose disposal following a glucose challenge.[\[9\]](#)[\[10\]](#)
- **Resistance to Diet-Induced Obesity:** When fed a high-fat diet, SHIP2 knockout mice show resistance to weight gain compared to their wild-type littermates.[\[7\]](#)[\[8\]](#)
- **Altered Gene Expression:** The absence of SHIP2 leads to changes in the expression of hepatic genes involved in gluconeogenesis and glycolysis, favoring decreased glucose production and increased glucose utilization.[\[9\]](#)[\[11\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from studies on SHIP2 knockout and transgenic mouse models, as well as the effects of SHIP2 inhibition.

Table 1: Metabolic Parameters in SHIP2-deficient and Overexpressing Mice

Parameter	Mouse Model	Diet	Observation	Reference
Body Weight	SHIP2 Transgenic	Normal Chow	5.0% increase compared to wild-type	[4]
Blood Glucose	SHIP2 Transgenic (High-Fat Diet)	High-Fat	Lower than wild-type	[12]
Glucose Tolerance	SHIP2 Transgenic	Normal Chow	Impaired	[10]
Insulin Sensitivity	SHIP2 Transgenic	Normal Chow	Impaired	[10]
Hepatic Glycogen	SHIP2 Transgenic (9-month-old)	Normal Chow	Reduced	[4]
Plasma Glucose	Diabetic db/db mice with SHIP2 inhibitor	N/A	Significantly lowered	[6]
Glucose Intolerance	Diabetic db/db mice with SHIP2 inhibitor	N/A	Improved	[6]

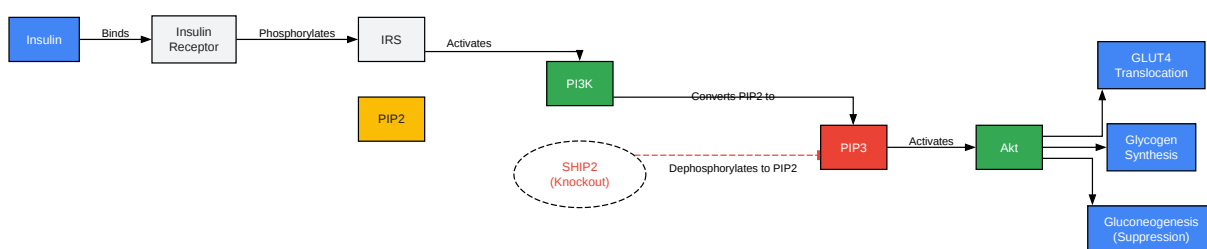
Table 2: Effects of Liver-Specific SHIP2 Modulation on Gene Expression

Gene	Modulation in db/+m mice (WT-SHIP2 overexpression)	Modulation in db/db mice (dominant-negative SHIP2)	Reference
Glucose-6-phosphatase (G6Pase)	Increased	Suppressed	[11]
PEPCK	Increased	Suppressed	[11]
Glucokinase (GK)	Unchanged	Enhanced	[11]
SREBP-1c	Decreased	Unaltered	[11]

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway

The diagram below illustrates the central role of SHIP2 in negatively regulating the insulin signaling cascade.

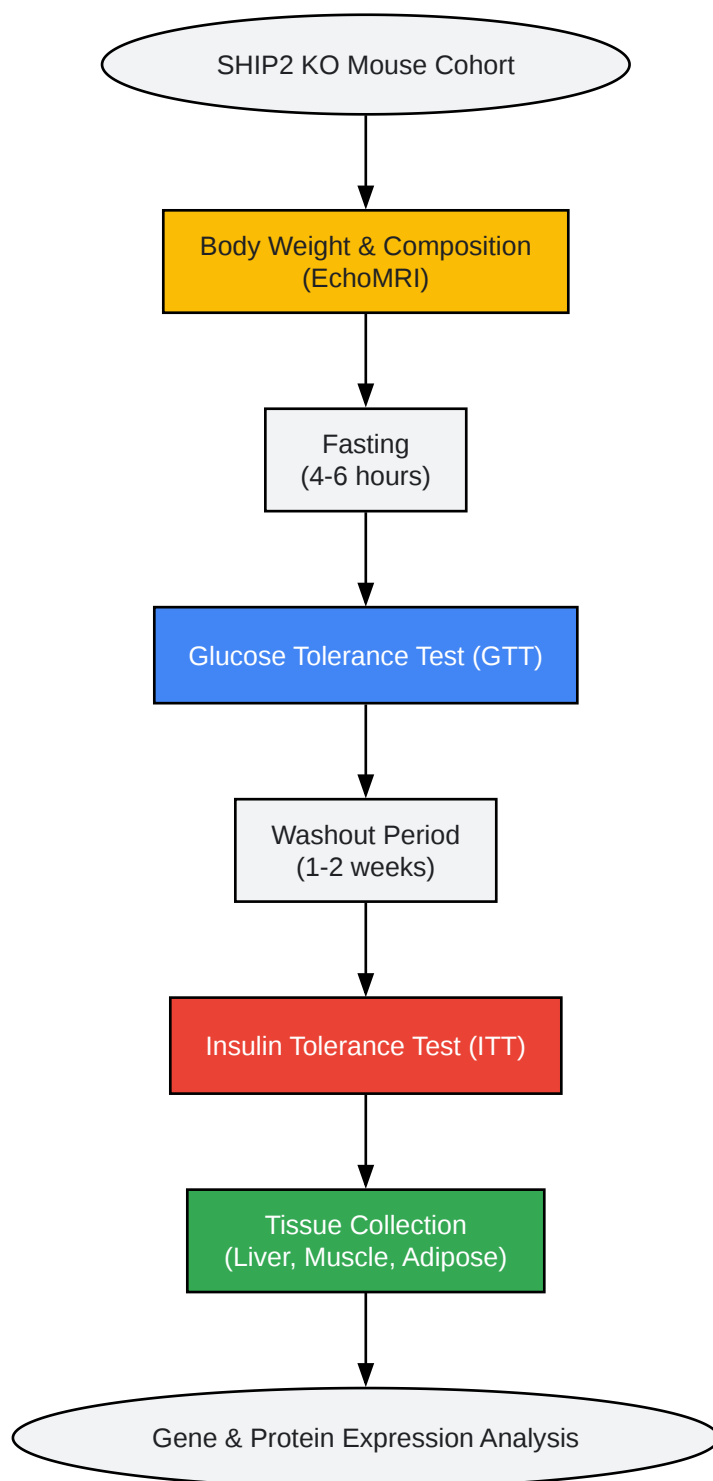


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Caption: Role of SHIP2 in the insulin signaling pathway.

Experimental Workflow: Characterization of SHIP2 Knockout Mice

This workflow outlines the key in vivo experiments for assessing the metabolic phenotype of SHIP2 knockout mice.



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Caption: Workflow for metabolic phenotyping of SHIP2 KO mice.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the ability of mice to clear a glucose load from the bloodstream.

[\[13\]](#)

Materials:

- D-glucose solution (20% in sterile saline)
- Glucometer and test strips
- Oral gavage needles
- Restraining device
- Microcentrifuge tubes for plasma collection (optional)

Procedure:

- Fast mice for 4-6 hours in the morning with free access to water.[\[13\]](#)
- Record the body weight of each mouse.[\[13\]](#)
- Take a baseline blood glucose reading ($t=0$) from the tail vein.[\[13\]](#)
- Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.[\[9\]](#)
- Measure blood glucose levels at 15, 30, 60, and 120 minutes post-gavage.[\[13\]](#)
- If collecting plasma for insulin measurement, collect blood into EDTA-coated tubes at specified time points.[\[13\]](#)

Intraperitoneal Insulin Tolerance Test (ITT)

This test evaluates the whole-body insulin sensitivity by measuring the rate of glucose clearance in response to an insulin injection.[14][15]

Materials:

- Humulin R (or other regular human insulin) diluted in sterile saline (0.1 U/mL)
- Glucometer and test strips
- Insulin syringes (29-gauge)
- Restraining device

Procedure:

- Fast mice for 4-6 hours in the morning with free access to water.[15][16]
- Record the body weight of each mouse.
- Take a baseline blood glucose reading (t=0) from the tail vein.[17]
- Inject a dose of 0.75 U/kg body weight of the diluted insulin solution intraperitoneally.[14][17]
- Measure blood glucose levels at 15, 30, and 60 minutes post-injection.[14][17]

Conclusion

The SHIP2 knockout mouse model provides a robust platform for dissecting the role of SHIP2 in insulin signaling and glucose metabolism. The enhanced insulin sensitivity and resistance to diet-induced obesity observed in these mice underscore the potential of SHIP2 as a therapeutic target for type 2 diabetes and related metabolic disorders. The protocols and data presented herein serve as a valuable resource for researchers utilizing this important animal model.

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- To cite this document: BenchChem. [Application Notes and Protocols: SHIP2 Knockout Mouse Model for Diabetes Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2391551#ship2-knockout-mouse-model-for-diabetes-research]

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